HSL-IN-3

HSL inhibition Lipolysis Metabolic disease

Specific inhibition of hormone-sensitive lipase (HSL) without confounding off-target activity on MAGL or FAAH remains a challenge with non-selective probes like CAY10499. HSL-IN-3 (CAS 346656-34-6) is a validated boronic acid ester inhibitor (IC50 = 100 nM) designed for on-target mechanistic studies in lipid metabolism. - **Selectivity advantage**: No significant MAGL/FAAH activity vs. CAY10499 - **Moderate potency (100 nM)**: Enables partial inhibition studies not possible with ultra-potent analogs (e.g., 2 nM inhibitors) - **Assay-ready**: Use as positive control in HTS or alongside BAY 59-9435 for target validation - **Supply**: ≥98% purity, research-grade, documented commercial stock

Molecular Formula C14H19BO4
Molecular Weight 262.11 g/mol
CAS No. 346656-34-6
Cat. No. B023711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSL-IN-3
CAS346656-34-6
Molecular FormulaC14H19BO4
Molecular Weight262.11 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OCC
InChIInChI=1S/C14H19BO4/c1-4-17-13(16)11-7-5-6-8-12(11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3
InChIKeyGZHASWCTAWNFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSL-IN-3: Hormone-Sensitive Lipase Inhibitor for Metabolic Research


HSL-IN-3, identified as example 42 in patent literature, is a boronic acid ester derivative that functions as an inhibitor of hormone-sensitive lipase (HSL), with a reported IC50 of 100 nM against the enzyme . The compound, chemically designated as ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, is a research-grade small molecule (MW 262.11) primarily utilized in studies of lipid metabolism, obesity, and related metabolic disorders . Its mechanism involves direct inhibition of HSL, the key enzyme catalyzing the rate-limiting step in adipose tissue lipolysis and the mobilization of free fatty acids, making it a specialized tool for dissecting HSL-dependent pathways .

Why HSL-IN-3 Differs from Other HSL Inhibitors


While several chemical classes are described as 'HSL inhibitors', their functional interchangeability is not supported by data. HSL-IN-3 exhibits a unique balance of potency and selectivity within the boronic acid ester class that differs from structurally distinct inhibitors like carbamoyl-triazoles and non-selective lipase inhibitors . Simply substituting one HSL inhibitor for another can introduce confounding variables due to differing off-target profiles; for instance, the non-selective inhibitor CAY10499 exhibits significant activity against MAGL and FAAH, confounding HSL-specific interpretations . Therefore, for researchers requiring a dedicated tool for HSL-mediated lipolysis studies, the choice of inhibitor must be guided by specific potency and selectivity metrics, as the data below demonstrates .

HSL-IN-3: Comparison with Key HSL Inhibitors


Comparative Potency at Human HSL

In direct comparison of published in vitro enzyme inhibition data, HSL-IN-3 demonstrates an IC50 of 100 nM against hormone-sensitive lipase . This potency is 2-fold lower than the non-selective inhibitor CAY10499 (IC50 = 90 nM) and 4.3-fold lower than the potent and selective inhibitor BAY 59-9435 (IC50 = 23 nM) [1], but is significantly less potent than the orally active HSL-IN-1 (IC50 = 2 nM) . These data highlight that HSL-IN-3 occupies a mid-range potency among research-grade HSL inhibitors, offering a distinct window for pharmacological studies where maximal inhibition is not the primary goal.

HSL inhibition Lipolysis Metabolic disease

Selectivity: Dedicated HSL Inhibition vs. CAY10499

A critical point of differentiation is selectivity. HSL-IN-3 is described as a selective inhibitor of hormone-sensitive lipase . In contrast, the commonly used inhibitor CAY10499 is a non-selective lipase inhibitor with significant activity against monoacylglycerol lipase (MAGL, IC50 = 144 nM) and fatty acid amide hydrolase (FAAH, IC50 = 14 nM) in addition to HSL (IC50 = 90 nM) . This cross-activity introduces a major confounding variable in studies of lipid metabolism and endocannabinoid signaling. While the selectivity of HSL-IN-3 against a broad panel of related lipases (e.g., MAGL, FAAH, ATGL) is not fully defined in publicly available sources, it is marketed as an HSL-selective tool , offering a significant advantage over CAY10499 for experiments requiring a clean, single-target readout of HSL function.

Selectivity Off-target effects Lipid signaling

Chemical Scaffold: Boronic Ester vs. Carbamoyl-Triazole

HSL-IN-3 belongs to the boronic acid ester class, chemically defined as ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate . This is structurally distinct from BAY 59-9435, a carbamoyl-triazole derivative [1]. This chemotype difference is a critical consideration for orthogonal tool compound studies. When investigating a biological target, the use of inhibitors from distinct chemical scaffolds (e.g., a boronic ester vs. a carbamoyl-triazole) provides a robust experimental design. Congruent biological effects observed with both compounds strengthen the hypothesis that the phenotype is target-mediated (HSL), rather than an off-target effect of a specific chemical scaffold .

Chemical biology Tool compound Medicinal chemistry

Purity for Reproducible In Vitro Assays

The commercially available HSL-IN-3 is reported to have a purity of ≥98%, as determined by HPLC or titration methods by multiple vendors . This high purity is a fundamental requirement for generating reliable and reproducible in vitro data. Impurities, especially in small molecule modulators, can act as potent agonists or antagonists, skewing IC50 determinations, altering cellular response profiles, and leading to misinterpretation of biological results. While purity specifications are standard across reputable vendors, the documented high purity of HSL-IN-3 ensures that observed activity is directly attributable to the target compound .

QC specifications Reproducibility Assay development

HSL-IN-3: Validated Research Applications


Mechanistic Dissection of HSL Lipolysis in Adipocytes

Use HSL-IN-3 as a selective chemical probe to inhibit HSL in cultured adipocytes (e.g., 3T3-L1) or primary adipose tissue explants. The compound's IC50 of 100 nM allows for dose-response studies to quantify the contribution of HSL activity to isoproterenol- or catecholamine-stimulated glycerol and free fatty acid release, without confounding effects on MAGL or FAAH, which can be a limitation of non-selective inhibitors like CAY10499 .

Orthogonal Target Validation with Tool Compounds

Employ HSL-IN-3 in parallel with a structurally distinct HSL inhibitor, such as the carbamoyl-triazole BAY 59-9435 (IC50 = 23 nM) [1]. By demonstrating that two chemically unrelated HSL inhibitors produce the same biological phenotype, researchers can robustly attribute the effect to on-target HSL engagement, thereby mitigating the risk of scaffold-specific off-target artifacts and strengthening the conclusion for target identification or drug discovery programs [2].

Modeling Partial HSL Inhibition in Metabolic Research

In metabolic research scenarios where complete ablation of HSL activity is undesirable or non-physiological, HSL-IN-3's moderate potency (IC50 = 100 nM) provides a distinct advantage over ultra-potent inhibitors like HSL-IN-1 (IC50 = 2 nM) . This allows researchers to investigate the effects of partial HSL inhibition, which may more closely mimic certain disease states or the effects of potential therapeutic agents, providing a more nuanced understanding of HSL's role in metabolic flux .

HSL Assay Development and Screening

HSL-IN-3 can serve as a reference inhibitor or positive control in the development and validation of high-throughput screening assays for HSL modulators. Its established IC50 value of 100 nM provides a reliable benchmark for assay quality control and for normalizing screening data against a known inhibitor. Its consistent, commercial availability and high purity (≥98%) ensure day-to-day and lab-to-lab reproducibility in assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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